

Cross-Validation of BAY-1436032: A Comparative Guide for Researchers

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Compound of Interest		
Compound Name:	BAY-1436032	
Cat. No.:	B605925	Get Quote

BAY-1436032, a potent and selective pan-inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1), has demonstrated significant therapeutic potential in preclinical models of various cancers, including acute myeloid leukemia (AML), glioma, and chondrosarcoma. This guide provides a comprehensive comparison of **BAY-1436032**'s effects across different cell lines, supported by experimental data and detailed protocols to aid researchers in their study of this promising anti-cancer agent.

Data Summary: In Vitro Efficacy of BAY-1436032

The inhibitory effects of **BAY-1436032** have been evaluated in a range of cancer cell lines harboring IDH1 mutations. The compound has shown potent, double-digit nanomolar efficacy in inhibiting the enzymatic activity of various IDH1-R132X mutants.[1] A key downstream effect of mIDH1 inhibition is the reduction of the oncometabolite 2-hydroxyglutarate (2-HG), which has been consistently observed across different cell types treated with **BAY-1436032**.



Cell Line	Cancer Type	IDH1 Mutation	Assay	IC50	Reference
Engineered Mouse Hematopoieti c Cells	-	IDH1 R132H	2-HG Production	60 nM	[2]
Engineered Mouse Hematopoieti c Cells	-	IDH1 R132C	2-HG Production	45 nM	[2]
Primary Human AML Cells	Acute Myeloid Leukemia	Various R132 mutations	Colony Formation	100 nM	[3]
NCH551b	Glioblastoma	IDH1 R132H	Cell Viability	Reduction Observed	[4]
HT1080	Fibrosarcoma	IDH1 R132C	2-HG Production	Reduction Observed	[5]
Patient- Derived Glioma Cells	Glioma	IDH1 R132H	2-HG Production	Reduction Observed	[1]
Patient- Derived Intrahepatic Cholangiocar cinoma Cells	Intrahepatic Cholangiocar cinoma	IDH1 Mutation	2-HG Production	Reduction Observed	[1]

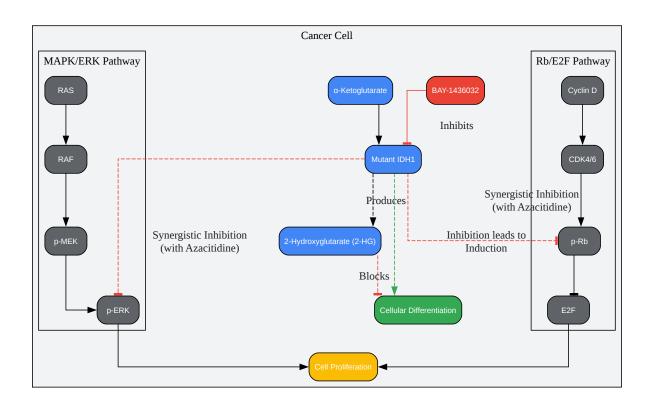
Note: For some cell lines, specific IC50 values for cell viability are not available in the public domain, as studies have focused on the reduction of 2-HG and induction of differentiation. Doses over 10 μ M have been noted to cause general toxicity in both IDH-mutant and wild-type glioma cells.[6]

Signaling Pathways and Experimental Workflows



BAY-1436032 primarily exerts its effect through the inhibition of mutant IDH1, leading to a cascade of downstream events. The primary mechanism involves the reduction of the oncometabolite 2-HG, which in turn alleviates the block on cellular differentiation. In combination with other agents, **BAY-1436032** has been shown to synergistically inhibit the MAPK/ERK and Rb/E2F signaling pathways, which are crucial for cell survival and proliferation. [4][7]

Signaling Pathway of BAY-1436032 Action

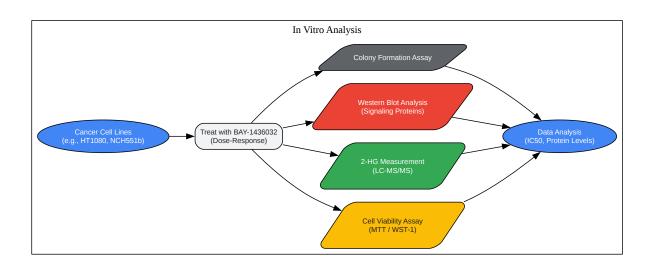




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Caption: Signaling pathway of BAY-1436032 action.

Experimental Workflow for Assessing BAY-1436032 Efficacy



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